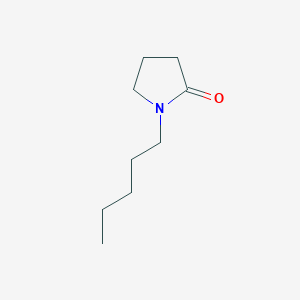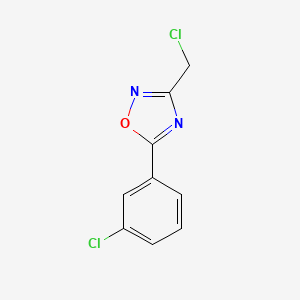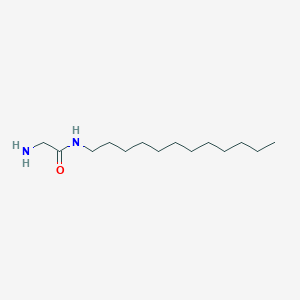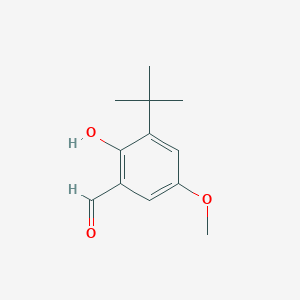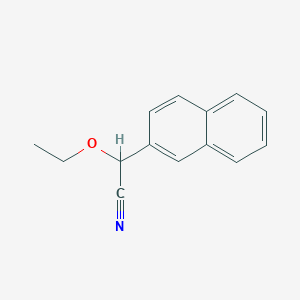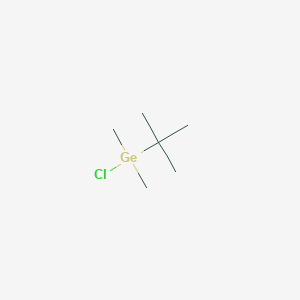
T-Butyldimethylchlorogermane
Overview
Description
T-Butyldimethylchlorogermane, also known as tert-butyl-chloro-dimethylgermane, is an organogermanium compound with the molecular formula C6H15ClGe. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in the synthesis of other organogermanium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
T-Butyldimethylchlorogermane can be synthesized through the reaction of germanium tetrachloride with tert-butylmagnesium chloride and dimethylmagnesium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often involve low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The industrial methods are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
T-Butyldimethylchlorogermane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as alkoxides or amines, to form new organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide or other oxidized germanium species.
Reduction Reactions: this compound can be reduced to form germane or other reduced germanium compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as alkoxides, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or ozone for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:
Substitution Reactions: Can produce tert-butyl-dimethylgermyl ethers or amines.
Oxidation Reactions: Can yield germanium dioxide.
Reduction Reactions: Can result in the formation of germane.
Scientific Research Applications
T-Butyldimethylchlorogermane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of organogermanium compounds, including this compound.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.
Mechanism of Action
The mechanism of action of T-Butyldimethylchlorogermane involves its reactivity with various nucleophiles and electrophiles. The compound can form stable complexes with other molecules, which can then undergo further chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Trimethylgermanium Chloride: Another organogermanium compound with similar reactivity but different substituents.
Dimethylgermanium Dichloride: A compound with two chlorine atoms and different reactivity patterns.
Tetramethylgermanium: A fully substituted organogermanium compound with different chemical properties.
Uniqueness
T-Butyldimethylchlorogermane is unique due to its specific substituents, which confer distinct reactivity and properties compared to other organogermanium compounds. Its tert-butyl and dimethyl groups provide steric hindrance and electronic effects that influence its behavior in chemical reactions.
Properties
IUPAC Name |
tert-butyl-chloro-dimethylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClGe/c1-6(2,3)8(4,5)7/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXMMFFFLATMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Ge](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475746 | |
| Record name | T-BUTYLDIMETHYLCHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41879-34-9 | |
| Record name | T-BUTYLDIMETHYLCHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)
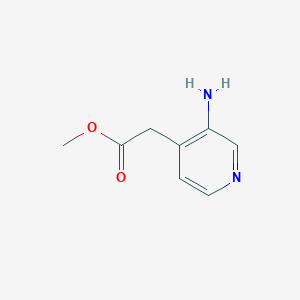
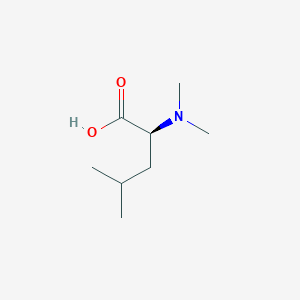
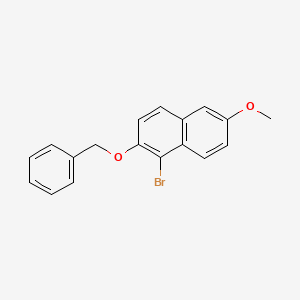
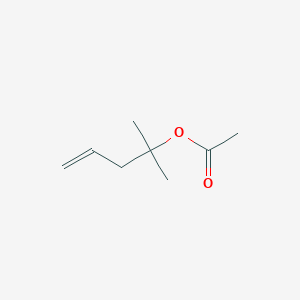
![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)
